2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
Description
Properties
IUPAC Name |
2-[1-[(2,4-difluorophenyl)methyl]triazol-4-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c1-12(2,18)11-7-17(16-15-11)6-8-3-4-9(13)5-10(8)14/h3-5,7,18H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRJOUDVCSYPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2=C(C=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is a member of the triazole family, which has garnered attention due to its potential biological activities, particularly in antifungal and anticancer applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H11F2N3O
- Molecular Weight : 251.23 g/mol
- CAS Number : 127000-90-2
- SMILES Notation : C[C@@H]1O[C@@]1(Cn2cncn2)c3ccc(F)cc3F
The biological activity of this compound is primarily attributed to its interaction with fungal enzymes and pathways. It acts as an inhibitor of lanosterol 14α-demethylase , an enzyme crucial for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound disrupts fungal cell membrane integrity, leading to cell death.
Antifungal Activity
Recent studies have demonstrated the compound's efficacy against various fungal strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.31 μg/mL | |
| Cryptococcus neoformans | 19.7 mg/kg | |
| Aspergillus fumigatus | 39.8 mg/kg |
In vivo studies showed that administering this compound at doses of 50 mg/kg resulted in significant survival rates in mice infected with C. albicans, indicating its potential as a therapeutic agent for systemic fungal infections.
Case Study 1: Efficacy Against C. albicans
A study evaluated the efficacy of the compound in a murine model infected with C. albicans. The results indicated that treatment with 50 mg/kg significantly increased survival rates compared to controls. The compound exhibited a two-fold higher activity than standard treatments like fluconazole.
Case Study 2: Toxicity Profile
The toxicity profile was assessed using primate models at varying doses (1, 3, 10, and 30 mg/kg/day). The racemic mixture was found to be safe at lower doses (up to 10 mg/kg), while toxic effects were observed at higher doses (30 mg/kg), primarily associated with the (+) enantiomer.
Additional Biological Activities
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Antifungal Activity
Key Observations :
- Substituent Effects : Halogenated aryl groups (e.g., 2,4-difluorophenyl) enhance antifungal activity by improving lipophilicity and target affinity. Iodiconazole’s 4-iodobenzyl group further broadens activity .
Antifungal Mechanisms and Resistance
- CYP51 Binding: Fluconazole and its analogs inhibit fungal lanosterol 14α-demethylase (CYP51). Molecular docking studies () suggest that 1,2,3-triazole derivatives may form distinct hydrogen bonds with the enzyme’s active site compared to 1,2,4-triazoles .
- Resistance Profile : Fluorinated analogs (e.g., target compound) may overcome resistance mechanisms (e.g., ERG11 mutations) due to enhanced binding or reduced efflux .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
